4-Methyl-1-(propan-2-yloxy)pentan-3-one
Overview
Description
4-Methyl-1-(propan-2-yloxy)pentan-3-one is an organic compound with the molecular formula C9H18O2 and a molecular weight of 158.24 g/mol . It is also known by its IUPAC name, 1-isopropoxy-4-methyl-3-pentanone . This compound is typically found in a liquid state at room temperature and is used in various chemical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-1-(propan-2-yloxy)pentan-3-one can be achieved through several methods. One common approach involves the reaction of 4-methyl-3-pentanone with isopropyl alcohol in the presence of an acid catalyst . The reaction is typically carried out under reflux conditions to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of high-purity starting materials and precise control of reaction conditions, such as temperature and pressure, are crucial to achieving high-quality product .
Chemical Reactions Analysis
Types of Reactions
4-Methyl-1-(propan-2-yloxy)pentan-3-one undergoes various chemical reactions, including:
Substitution: The compound can undergo nucleophilic substitution reactions where the isopropoxy group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Various nucleophiles depending on the desired product
Major Products Formed
Oxidation: Carboxylic acids, ketones
Reduction: Alcohols
Substitution: Compounds with different functional groups replacing the isopropoxy group
Scientific Research Applications
4-Methyl-1-(propan-2-yloxy)pentan-3-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.
Medicine: Research into potential pharmaceutical applications, such as drug development and delivery systems.
Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 4-Methyl-1-(propan-2-yloxy)pentan-3-one involves its interaction with specific molecular targets and pathways. For example, in oxidation reactions, the compound’s ketone group is targeted by oxidizing agents, leading to the formation of carboxylic acids or ketones . In reduction reactions, the ketone group is reduced to an alcohol by reducing agents . The specific pathways and molecular targets depend on the type of reaction and the conditions used.
Comparison with Similar Compounds
4-Methyl-1-(propan-2-yloxy)pentan-3-one can be compared with other similar compounds, such as:
4-Methyl-3-pentanone: Lacks the isopropoxy group, making it less versatile in certain chemical reactions.
1-Isopropoxy-3-pentanone: Similar structure but different positioning of the methyl group, affecting its reactivity and applications.
4-Methyl-1-(ethoxy)pentan-3-one: Contains an ethoxy group instead of an isopropoxy group, leading to different chemical properties and reactivity.
The uniqueness of this compound lies in its specific structure, which allows for a wide range of chemical reactions and applications in various fields.
Properties
IUPAC Name |
4-methyl-1-propan-2-yloxypentan-3-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18O2/c1-7(2)9(10)5-6-11-8(3)4/h7-8H,5-6H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ASDZLGWXWPBDSN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)CCOC(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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